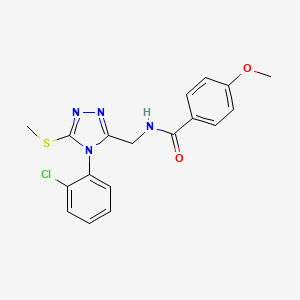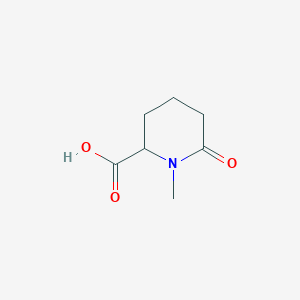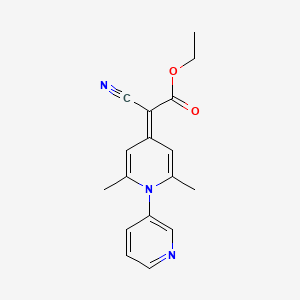![molecular formula C20H24N4O B2935812 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 863020-04-6](/img/structure/B2935812.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrimidines are a type of heterocyclic aromatic organic compound which contain an imidazole ring fused to a pyrimidine ring . They have been the subject of significant attention in the synthetic chemistry community due to their varied medicinal applications .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides, a similar compound, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is characterized by an imidazole ring fused to a pyrimidine ring . The exact structure of “N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” would depend on the specific arrangement and bonding of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyrimidines can vary widely depending on the specific compound and reaction conditions . For instance, 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure . Imidazo[1,2-a]pyrimidines in general are aromatic heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Medicinal Chemistry
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide falls within the category of compounds characterized by the imidazo[1,2-a]pyrimidine scaffold. This scaffold is notable for its significant presence in medicinal chemistry, primarily due to the diverse biological activities associated with its derivatives. Compounds containing the imidazo[1,2-a]pyrimidine structure have been extensively studied for various therapeutic applications, ranging from kinase inhibition to antimicrobial and anticancer properties (Garrido et al., 2021; Kobak & Akkurt, 2022). The chemical versatility of this core structure allows for the development of compounds with enhanced pharmacokinetic profiles and efficacy.
Anticancer and Antimicrobial Potentials
The imidazo[1,2-a]pyrimidine derivatives have shown promising results in anticancer research, demonstrating the ability to inhibit various tumor growths effectively. These compounds have been the focus of structure-activity relationship (SAR) studies, revealing their potential as selective kinase inhibitors, a critical target in cancer therapy (Cherukupalli et al., 2017). Additionally, their antimicrobial activities against a broad spectrum of pathogens highlight the scaffold's utility in addressing the urgent need for new antimicrobial agents, especially in the era of rising antibiotic resistance (Sanapalli et al., 2022).
Optoelectronic Applications
Beyond the biomedical sphere, imidazo[1,2-a]pyrimidine derivatives have also found applications in optoelectronics. These compounds are studied for their potential in creating novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of these compounds make them suitable for use in devices requiring light emission or absorption, showcasing the versatility of this chemical scaffold beyond traditional medicinal applications (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins .
Mode of Action
The compound acts as a COX-2 inhibitor . It interacts with the active site of the COX-2 enzyme, effectively inhibiting its function . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, the COX-2 enzyme converts arachidonic acid into prostaglandins. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in prostaglandin production . This can result in reduced inflammation and pain.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation, such as pain and swelling .
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHDBSLGBIFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)

![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)


![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)

![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
